molecular formula C5H5F3N2O B591687 (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol CAS No. 1001020-13-8

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B591687
CAS No.: 1001020-13-8
M. Wt: 166.103
InChI Key: PPTPNGBNXZGCBT-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.

Mechanism of Action

Target of Action

Compounds with a similar trifluoromethyl pyrazole moiety have been found to interact with adenosine receptors . Adenosine receptors play a crucial role in many biological processes, including inflammation, neurotransmission, and coronary blood flow.

Mode of Action

It’s worth noting that trifluoromethyl pyrazole derivatives have been shown to inhibit the growth of antibiotic-resistant gram-positive bacteria . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial growth inhibition.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.

Pharmacokinetics

A related compound, bay-876, has been reported to have low clearance rates in rats and dogs, with a half-life of 25 hours in rats and 22 hours in dogs . The oral bioavailability of BAY-876 was reported to be 85% in rats and 79% in dogs , suggesting that (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol might have similar ADME properties.

Result of Action

Based on the antimicrobial activity of similar compounds , it’s likely that the compound leads to bacterial cell death by disrupting essential cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-(trifluoromethyl)pyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and alkanes, depending on the specific reaction conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group attached to the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTPNGBNXZGCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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